Product packaging for 4-(Difluoromethoxy)-2-fluorophenol(Cat. No.:CAS No. 1261479-04-2)

4-(Difluoromethoxy)-2-fluorophenol

Cat. No.: B1434839
CAS No.: 1261479-04-2
M. Wt: 178.11 g/mol
InChI Key: XCZAFMAVEKQTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Organic Compounds in Academic Exploration

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. chemenu.comchemrxiv.org Fluorine's high electronegativity and relatively small atomic radius (1.47 Å for F vs. 1.20 Å for H) allow it to profoundly alter a molecule's physical and chemical properties without drastically changing its size. chemrxiv.org One of the most significant impacts of fluorination is the increased metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong (approximately 485 kJ/mol), making it resistant to metabolic degradation by enzymes in the body. chemrxiv.org This enhanced stability often leads to improved bioavailability and a longer duration of action for pharmaceutical agents. chemenu.comnih.gov Consequently, fluorine-containing compounds represent a substantial portion of new drugs and agrochemicals developed in recent decades. chemrxiv.org

The Role of Phenolic Structures in Synthetic and Mechanistic Chemistry

Phenols, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, are a vital class of organic compounds with deep-rooted importance in chemical synthesis. google.com The hydroxyl group is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions at the ortho and para positions. google.com This reactivity makes phenols versatile starting materials for a vast array of more complex molecules, including plastics, dyes, and pharmaceuticals like aspirin. google.com

Furthermore, the hydroxyl group can participate in hydrogen bonding, which influences physical properties such as boiling point and solubility. google.com It can also be converted into other functional groups, like ethers and esters, providing a synthetic handle for further molecular elaboration. The acidic nature of the phenolic proton allows for the formation of phenoxide ions, which are excellent nucleophiles in various reactions. cas.cn This combination of reactivity and versatility ensures that phenolic structures remain central to both industrial-scale production and intricate mechanistic studies in academic laboratories.

Overview of Difluoromethoxy Moieties in Advanced Molecular Design

The difluoromethoxy group (-OCF₂H) has emerged as a valuable substituent in advanced molecular design, particularly in the development of pharmaceuticals and agrochemicals. nih.gov It is often considered a bioisostere of the methoxy (B1213986) group (-OCH₃), meaning it has a similar size and shape but offers distinct electronic properties. A key advantage of the -OCF₂H group is its ability to serve as a hydrogen bond donor, which can lead to enhanced binding affinity with biological targets like proteins and enzymes. nih.gov

Moreover, similar to other fluorinated groups, the difluoromethoxy moiety can block metabolic O-demethylation pathways, a common route for drug deactivation in the body. nih.gov This leads to improved metabolic stability and pharmacokinetic profiles. nih.govnih.gov The synthesis of molecules containing this group can be achieved through various methods, including the reaction of phenols with a source of difluorocarbene. cas.cn The unique combination of improved metabolic stability and potential for enhanced target interaction makes the -OCF₂H group a highly desirable feature in the design of new bioactive compounds. nih.gov

Research Landscape and Specific Academic Interest in 4-(Difluoromethoxy)-2-fluorophenol

This compound (CAS No. 1261479-04-2) is a specialized chemical building block that sits (B43327) at the intersection of the principles outlined above. Its structure combines the reactive potential of the phenol (B47542) group with the modulating effects of two types of fluorination: a fluorine atom on the aromatic ring and a difluoromethoxy group.

Academic and commercial interest in this compound stems primarily from its utility as an intermediate in the synthesis of more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries. chemenu.com It is typically supplied for research and development purposes, where it serves as a starting material for creating novel compounds whose properties are fine-tuned by the presence and position of the fluorine substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F3O2 B1434839 4-(Difluoromethoxy)-2-fluorophenol CAS No. 1261479-04-2

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

4-(difluoromethoxy)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZAFMAVEKQTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Difluoromethoxy 2 Fluorophenol and Its Analogues

De Novo Synthesis Routes and Strategic Bond Formations

De novo synthesis of 4-(Difluoromethoxy)-2-fluorophenol involves the sequential or convergent assembly of the core phenolic structure with its requisite fluoro and difluoromethoxy substituents. The success of these routes hinges on strategic bond formations that allow for the regiochemically controlled introduction of each functional group.

The regioselective functionalization of the phenol (B47542) scaffold is paramount. The synthesis can be envisioned starting from a pre-functionalized phenol, such as 2-fluorophenol or 4-aminophenol, and then introducing the remaining groups. For instance, starting with 2-fluorophenol, the challenge lies in selectively introducing the difluoromethoxy group at the para-position relative to the hydroxyl group. Conversely, starting from a 4-substituted phenol, an ortho-selective fluorination is required.

One established strategy for preparing substituted phenols involves the oxidation of arylboronic acids. A one-pot, two-step reaction can convert aryl boronic acids into aryl difluoromethyl ethers. This process first involves the oxidation of the boronic acid with hydrogen peroxide to form the corresponding phenol in situ, which is then directly difluoromethylated. nih.govchemicalbook.com This method offers a pathway to phenols with diverse substitution patterns, which can then be further functionalized.

The difluoromethoxy (OCF2H) group is a key structural motif that can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. nih.govnih.gov Several methods have been developed for the O-difluoromethylation of phenols.

A widely used and practical approach involves the generation of difluorocarbene (:CF2) from stable, inexpensive precursors. Sodium chlorodifluoroacetate (ClCF2CO2Na) is a common reagent that, upon heating, decarboxylates to produce difluorocarbene. orgsyn.orgorgsyn.org The electrophilic carbene is then trapped by a phenolate anion, generated under basic conditions, to form the desired aryl difluoromethyl ether. orgsyn.org This method is operationally simple and has been successfully applied to a variety of phenols. orgsyn.orgdntb.gov.ua

Another strategy employs difluoromethyltriflate (HCF2OTf), which reacts with phenols in the presence of a base like potassium hydroxide (KOH). Mechanistic studies suggest this reaction also proceeds through the formation of difluorocarbene, which is then captured by the phenolate. nih.gov This method demonstrates broad functional group tolerance. nih.gov

More recently, visible-light photoredox catalysis has emerged as a mild and efficient technique for O-difluoromethylation. nih.gov Fu and co-workers developed a method using difluorobromoacetic acid (BrCF2CO2H) as the difluorocarbene source in the presence of an iridium-based photocatalyst. nih.gov This reaction proceeds at room temperature and is compatible with a wide array of functional groups. nih.gov

The table below summarizes key reagents for the O-difluoromethylation of phenols.

Table 1: Reagents for O-Difluoromethylation of Phenols
Reagent Conditions Mechanism Advantages
Sodium chlorodifluoroacetate (ClCF2CO2Na) Thermal decarboxylation with base Difluorocarbene generation Inexpensive, readily available orgsyn.orgorgsyn.org
Difluoromethyltriflate (HCF2OTf) Base (e.g., KOH) Difluorocarbene generation Broad functional group tolerance nih.gov
Difluorobromoacetic acid (BrCF2CO2H) Visible-light photoredox catalysis Difluorocarbene generation Mild conditions, high yields nih.govresearchgate.net

Introducing a fluorine atom onto an aromatic ring, particularly with specific regioselectivity, is a central challenge in organofluorine chemistry. For the synthesis of this compound, an ortho-fluorination relative to the hydroxyl group is required if starting from a 4-(difluoromethoxy)phenol precursor.

Deoxyfluorination of phenols represents a direct method to convert a C-OH bond to a C-F bond. Reagents like PhenoFluor have been developed for this ipso-substitution, providing a one-step route to aryl fluorides from readily available phenols. nih.govharvard.edu Another approach involves a two-step process where the phenol is first converted to an aryl fluorosulfonate (ArOFs) by reacting with sulfuryl fluoride (B91410) (SO2F2). The ArOFs intermediate is then treated with a nucleophilic fluoride source, such as tetramethylammonium fluoride (NMe4F), to yield the aryl fluoride. acs.org This transformation proceeds under mild conditions and tolerates a diverse range of functional groups. acs.org

Catalytic methods have also been developed for regioselective fluorination. I(i)/I(iii) catalysis can achieve the para-selective dearomatizing fluorination of phenols to generate fluorinated cyclohexadienones. nih.govrsc.org While this specific example targets the C4 position, it highlights the potential of iodine catalysis in directing fluorination.

Electrophilic fluorinating agents, such as Selectfluor, are widely used to introduce fluorine onto electron-rich aromatic rings. The regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring.

Table 2: Selected Aromatic Fluorination Strategies

Method Reagent(s) Key Feature
Deoxyfluorination PhenoFluor Direct conversion of Ar-OH to Ar-F nih.govharvard.edu
Two-Step Deoxyfluorination SO2F2, then NMe4F Via stable aryl fluorosulfonate intermediate acs.org
Electrophilic Fluorination Selectfluor For electron-rich arenes; regioselectivity is substrate-dependent mdpi.com

Catalytic Approaches in the Synthesis of this compound

Catalysis offers elegant solutions for constructing the target molecule by enabling efficient and selective bond formations under mild conditions. Both transition-metal and organocatalytic systems have been applied to key synthetic steps.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and several strategies are relevant for assembling the this compound framework.

Palladium-catalyzed reactions are particularly versatile. For instance, the Buchwald-Hartwig amination protocol has been adapted for the fluorination of aryl triflates, providing a route to aryl fluorides. harvard.edu Furthermore, palladium catalysts can be used for the hydroxylation of aryl halides, which can then be followed by in-situ O-difluoromethylation, creating a convergent route to difluoromethoxyarenes from aryl halides. nih.gov Zhang and co-workers reported a palladium-catalyzed difluoromethylation of (hetero)arylboronic acids using chlorodifluoromethane as a difluorocarbene source, demonstrating the utility of Pd-catalysis in forming C-CF2H bonds. rsc.org

Copper catalysis is also prominent, especially for reactions involving fluoroalkyl groups. Copper-catalyzed cross-coupling of ethyl bromofluoroacetate with aryl boronic acids is a key step in a sequence to produce α-fluoroarylacetic acids. rsc.org

Iron, as an earth-abundant metal, provides a more sustainable catalytic option. An iron-catalyzed cross-coupling for the difluoromethylation of diaryl zinc reagents has been reported, using difluoromethyl 2-pyridyl sulfone as the coupling partner. rsc.org

Table 3: Examples of Metal-Catalyzed Reactions in Fluorinated Phenol Synthesis

Metal Catalyst Reaction Type Substrates Key Transformation
Palladium Fluorination Aryl triflates Ar-OTf → Ar-F harvard.edu
Palladium Hydroxylation / Difluoromethylation Aryl halides, HCF2OTf Ar-X → Ar-OCF2H nih.gov
Palladium Difluoromethylation Arylboronic acids, CHClF2 Ar-B(OH)2 → Ar-CF2H rsc.org
Iron Difluoromethylation Diaryl zinc reagents, 2-PySO2CF2H Ar-Zn → Ar-CF2H rsc.org

Organocatalysis, which uses small organic molecules as catalysts, avoids the cost and potential toxicity of transition metals. Chiral phosphoric acids have been employed in the asymmetric fluorinative dearomatization of phenols. thieme-connect.com This methodology, based on chiral anion phase-transfer catalysis, converts phenols into a range of fluorinated compounds. thieme-connect.com

Additionally, chiral isothiourea catalysts have been used for the enantioselective fluorination of α-alkynyl-substituted acetic acids with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. mdpi.com While not directly applied to the synthesis of the target phenol, these examples demonstrate the power of organocatalysis to control the stereoselective introduction of fluorine, a strategy that could be adapted for the synthesis of chiral analogues. mdpi.comrsc.org

Exploration of Sustainable and Green Chemistry Syntheses

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorinated organic compounds to minimize environmental impact and enhance safety. These approaches focus on reducing the use of hazardous solvents, minimizing energy consumption, and utilizing more environmentally benign reagents.

One notable sustainable method is the aqueous-phase synthesis of difluoromethoxy aromatics. This process involves the reaction of a phenol derivative with a difluoromethylating agent in an alkaline aqueous medium. google.com For instance, the synthesis of difluoromethoxy nitrobenzene has been successfully achieved by reacting nitrophenol with difluorochloromethane in the presence of sodium hydroxide and a phase-transfer catalyst at temperatures ranging from 40-100°C. google.com This method effectively eliminates the need for organic solvent recovery, reduces energy consumption, and prevents the discharge of volatile organic compounds. google.com Yields for such water-phase processes can be very high, sometimes exceeding 95%. google.com

Another green approach involves the generation of difluorocarbene, a key intermediate, from precursors that are easier to handle and require milder conditions than traditional methods. The thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate is an operationally simple alternative to methods that necessitate harsh conditions or environmentally harmful reagents. orgsyn.org This process generates the electrophilic difluorocarbene, which is then trapped by a phenolate nucleophile to form the desired aryl difluoromethyl ether. orgsyn.org

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of difluoromethoxylated compounds under mild conditions. nih.gov This technique uses light to generate radical intermediates, avoiding the need for stoichiometric amounts of strong oxidizing or reducing agents. nih.gov For example, a photocatalytic method utilizing fac-Ir(ppy)₃ as the catalyst can generate difluorocarbene in situ from difluorobromoacetic acid at room temperature, which then reacts with various phenols to yield O-difluoromethylated products in good yields. nih.gov

Table 1: Comparison of Sustainable Synthesis Methods for Aryl Difluoromethyl Ethers

Method Key Reagents & Conditions Yield (%) Key Advantages
Water-Phase Synthesis Phenol, NaOH, Difluorochloromethane, Water, Phase-Transfer Catalyst, 40-100°C 70-96.3 Environmentally friendly (no organic solvent), high purity, lower energy consumption. google.com
Decarboxylative Difluoromethylation Phenol, Cesium Carbonate, Sodium 2-chloro-2,2-difluoroacetate, DMF/Water Not specified Operationally simple, avoids harsh conditions and toxic reagents. orgsyn.org
Visible-Light Photoredox Catalysis Phenol, Difluorobromoacetic acid, fac-Ir(ppy)₃, Visible Light, Room Temperature 48-95 Mild reaction conditions, avoids strong oxidants/reductants. nih.gov

Synthesis of Structural Analogues and Isomers of this compound for Structure-Reactivity Studies

The synthesis of structural analogues and isomers is crucial for understanding structure-activity relationships (SAR) and structure-reactivity relationships. By systematically modifying the structure of a parent compound like this compound, researchers can fine-tune its physicochemical and biological properties. The difluoromethoxy (OCF₂H) group is of particular interest as a fluorinated isostere for the methoxy (B1213986) (OCH₃) group. bham.ac.uk Its inclusion can alter metabolic stability, lipophilicity, and binding interactions. nih.govbham.ac.uk

A primary goal of creating analogues is to improve metabolic stability by preventing biotransformation pathways like O-demethylation. bham.ac.uk For example, in the field of medicinal chemistry, 2-difluoromethoxy estratriene derivatives have been synthesized as analogues of the corresponding 2-methoxy compounds. nih.gov The synthesis starts from a protected hydroxyestrone, followed by difluoromethylation of the hydroxyl group using reagents like diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide. bham.ac.uknih.gov Subsequent deprotection and functional group manipulations yield a series of analogues. nih.gov

Structure-reactivity studies on these analogues have revealed important differences. For instance, a difluoromethoxy-substituted sulfamate analogue was found to be significantly more sensitive to hydrolysis than its corresponding methoxy derivative. bham.ac.uknih.gov This highlights how the electronic properties of the OCF₂H group can influence the reactivity of nearby functional groups. The development of late-stage difluoromethoxylation strategies is highly desired as it allows for the rapid preparation of various derivatives for these essential structure-activity relationship studies. nih.gov

Table 2: Examples of Synthesized Analogues for Structure-Reactivity Studies

Analogue Class Rationale for Synthesis Key Synthetic Step Observed Structure-Reactivity Insight
2-Difluoromethoxy Estratriene Sulfamates To improve metabolic stability and biological potency compared to methoxy analogues. bham.ac.uknih.gov Difluoromethylation of a 2-hydroxyestrone precursor. bham.ac.uknih.gov The difluoromethoxy group increased the rate of hydrolysis of a nearby sulfamate group compared to the methoxy analogue. bham.ac.uknih.gov
Aromatic Difluoromethyl Ethers To fine-tune physicochemical properties (e.g., metabolic stability, lipophilicity, hydrogen bonding capacity) for drug discovery. nih.gov Late-stage introduction of OCF₂H group via photoredox catalysis. nih.gov The OCF₂H group can act as a hydrogen bond donor, potentially enriching molecular interactions within biological targets. nih.gov

Elucidation of Molecular Structure and Conformation of 4 Difluoromethoxy 2 Fluorophenol

Advanced Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Advanced NMR spectroscopy is indispensable for the unambiguous structural determination of 4-(Difluoromethoxy)-2-fluorophenol. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's architecture can be constructed.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Connectivity and Hybridization State Determination

Multi-nuclear NMR provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) proton. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom on the ring. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two adjacent fluorine atoms. The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. uni.lu

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show characteristic chemical shifts influenced by the hydroxyl, fluoro, and difluoromethoxy substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, while other aromatic carbons will show smaller, long-range couplings. youtube.comchemicalbook.comchemicalbook.comchemicalbook.com

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for this compound. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group. The signal for the difluoromethoxy fluorines will appear as a doublet due to coupling with the methoxy proton. nih.govicpms.cz The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable data on the effects of the substituents. nih.gov

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
Ar-H (C3-H)~6.9-7.2dddJ(H,H), J(H,F)
Ar-H (C5-H)~7.0-7.3ddJ(H,H), J(H,F)
Ar-H (C6-H)~7.1-7.4ddJ(H,H), J(H,F)
-OH~5.0-8.0br s-
-OCHF₂~6.5-7.0t²J(H,F) ~70-75
Ar-¹⁹F~ -120 to -140m-
-OCHF₂~ -80 to -95d²J(F,H) ~70-75

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This is a powerful tool for assigning the signals of the protonated aromatic carbons and the difluoromethoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. In this case, NOESY could reveal through-space interactions between the difluoromethoxy group and adjacent protons on the aromatic ring, which can help determine its preferred orientation.

Solid-State NMR for Polymorphic and Intermolecular Interaction Studies

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. nih.gov For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in the local environment of the nuclei in the crystal lattice.

Study Intermolecular Interactions: ssNMR can detect intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. Techniques like ¹H-¹³C cross-polarization magic angle spinning (CP-MAS) can provide information on the proximity of different molecular fragments in the solid state. nih.gov The study of related fluorinated compounds by ssNMR has shown its utility in distinguishing axial and equatorial fluorine positions and studying motional properties in the solid state. rsc.org

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are characteristic of specific functional groups and can also be sensitive to conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness is a result of hydrogen bonding. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-H stretch of the difluoromethoxy group is also expected in this region.

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenol (B47542) and the ether linkage of the difluoromethoxy group will result in strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-F Stretch: The C-F stretching vibrations are expected to produce strong bands in the 1100-1300 cm⁻¹ range. The C-F bonds of the difluoromethoxy group will likely have characteristic absorptions in this region. researchgate.net

Predicted FT-IR Data for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H stretch (hydrogen-bonded)3200-3600Strong, Broad
Aromatic C-H stretch3000-3100Medium
Aromatic C=C stretch1450-1600Medium to Strong
Phenolic C-O stretch1200-1300Strong
C-F stretch (aromatic and aliphatic)1100-1300Strong
Ether C-O stretch1000-1100Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-F are strong in the IR, non-polar bonds and symmetric vibrations often give strong signals in the Raman spectrum. For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene (B151609) ring, which is often weak in the IR, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹.

C-F Vibrations: While also IR active, C-F vibrations can be observed in the Raman spectrum and provide complementary data. The combination of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural and conformational analysis. nsf.gov

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation and Fragment Analysis

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺•). The high-resolution mass of this ion would allow for the unambiguous determination of its elemental formula, C₇H₅F₃O₂. The primary fragmentation pathways are anticipated to be influenced by the presence of the hydroxyl, difluoromethoxy, and fluoro substituents on the aromatic ring.

One of the most common fragmentation pathways for phenols is the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of carbon monoxide (CO) from the resulting phenoxy cation. For this compound, this would lead to the formation of a five-membered ring cation.

Another predictable fragmentation involves the difluoromethoxy group. The cleavage of the C-O bond in the ether linkage is a common fragmentation route for anisole (B1667542) and its derivatives. iaea.orgosti.govmiamioh.edu For the title compound, this could involve the loss of the difluoromethyl radical (•CHF₂) or the formation of a difluoromethoxy radical (•OCHF₂) followed by further rearrangements. The presence of the electron-withdrawing fluorine atoms on the methoxy group would influence the stability of the resulting fragments.

The fluorine atom on the aromatic ring is generally not expected to be the primary site of fragmentation due to the strength of the C-F bond. However, its presence will influence the electron distribution within the molecule and thus the relative abundance of different fragment ions.

A plausible fragmentation pathway for this compound is outlined below:

Formation of the molecular ion: C₇H₅F₃O₂ + e⁻ → [C₇H₅F₃O₂]⁺• + 2e⁻

Loss of a hydrogen radical: [C₇H₅F₃O₂]⁺• → [C₇H₄F₃O₂]⁺ + H•

Loss of carbon monoxide: [C₇H₄F₃O₂]⁺ → [C₆H₄F₃O]⁺ + CO

Cleavage of the difluoromethoxy group: [C₇H₅F₃O₂]⁺• → [C₆H₅FO]⁺• + •OCHF₂ or [C₇H₅F₃O₂]⁺• → [C₇H₅F₂O₂]⁺ + F• (less likely)

The exact mass-to-charge ratios (m/z) of these fragments, as determined by HRMS, would provide definitive evidence for these pathways. A hypothetical high-resolution mass spectrometry data table is presented below.

Predicted Fragment Ion Formula Predicted m/z
Molecular Ion[C₇H₅F₃O₂]⁺•182.0241
[M-H]⁺[C₇H₄F₃O₂]⁺181.0163
[M-CO]⁺•[C₆H₅F₃O]⁺•154.0292
[M-H-CO]⁺[C₆H₄F₃O]⁺153.0214
[M-OCHF₂]⁺[C₆H₄FO]⁺111.0246

This predictive analysis underscores the utility of HRMS in mapping the fragmentation of complex organic molecules. Experimental verification would be necessary to confirm these pathways and to determine the relative abundances of the fragment ions.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be derived. Such information is invaluable for understanding the packing of molecules in a crystal lattice and for identifying hydrogen bonding networks and other non-covalent interactions that govern the solid-state architecture.

As of the current date, a search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available crystal structure for this compound. Therefore, a detailed analysis of its absolute configuration and solid-state architecture based on experimental data is not possible at this time.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would be expected to reveal key structural features. The presence of the hydroxyl group and the fluorine atoms suggests the potential for intermolecular hydrogen bonding (O-H···O or O-H···F) and other dipole-dipole interactions, which would significantly influence the crystal packing. The conformation of the difluoromethoxy group relative to the plane of the benzene ring would also be of considerable interest, as it would provide insight into the steric and electronic effects of this substituent.

Electron Diffraction Studies for Gas-Phase Conformation

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gaseous state, free from the influence of intermolecular forces that are present in the solid state. wikipedia.org This method provides information on bond lengths, bond angles, and the conformational preferences of flexible molecules.

A review of the scientific literature indicates that no gas-phase electron diffraction studies have been reported for this compound. Consequently, its gas-phase conformation has not been experimentally determined.

Theoretical calculations could provide predictions about the most stable conformers of this molecule in the gas phase. The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the difluoromethoxy group. The orientation of the C-H bond within this group relative to the aromatic ring would be a key conformational parameter. It is likely that the molecule adopts a conformation that minimizes steric hindrance and optimizes any intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions. The presence of the ortho-fluoro substituent would likely influence the preferred orientation of the difluoromethoxy group.

Computational and Theoretical Investigations of 4 Difluoromethoxy 2 Fluorophenol

Solvation Effects and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) via Computational Methods

  • While general principles of hydrogen and halogen bonding in other fluorinated phenols are discussed in the literature, specific computational studies on the solvation effects and intermolecular interactions of this compound were not found.
  • Due to the absence of specific research on this compound in the search results, generating the requested article with the required level of detail and adherence to the strict outline is not feasible. Further research in specialized chemical databases and academic journals would be necessary to locate or generate the required data.

    Reactivity Profiles and Reaction Mechanism Studies of 4 Difluoromethoxy 2 Fluorophenol

    Aromatic Substitution Reactions

    Aromatic substitution reactions on the 4-(difluoromethoxy)-2-fluorophenol ring are a pivotal aspect of its chemistry, enabling the introduction of additional functional groups and the synthesis of more complex derivatives. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

    Electrophilic Aromatic Substitution (EAS) Pathways

    In electrophilic aromatic substitution, the hydroxyl group (-OH) is a potent activating group and an ortho, para-director. Conversely, the fluorine atom (-F) and the difluoromethoxy group (-OCF₂H) are deactivating groups due to their electron-withdrawing inductive effects. However, the lone pairs on the oxygen of the difluoromethoxy group and the fluorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

    The positions ortho to the powerful hydroxyl group (positions 3 and 5) are the most likely sites for electrophilic attack. The fluorine atom at position 2 and the difluoromethoxy group at position 4 will also influence the regioselectivity. Given the strong activating and directing effect of the hydroxyl group, electrophiles are expected to preferentially substitute at the positions ortho to it.

    Recent research has demonstrated the utility of fluorinated isoxazolines as electrophiles in SEAr reactions. These reactions proceed through the formation of a carbocation intermediate, which then reacts with electron-rich aromatic compounds. nih.gov This methodology could potentially be applied to this compound, with the electron-donating hydroxyl group facilitating the substitution.

    Nucleophilic Aromatic Substitution (NAS) Pathways

    Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. masterorganicchemistry.com In this compound, both the fluorine atom and the difluoromethoxy group are electron-withdrawing, making the ring susceptible to nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.comnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.

    The rate of NAS reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being a better leaving group than other halogens in many cases. masterorganicchemistry.comyoutube.com This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to nucleophilic attack. youtube.com The rate-determining step is typically the formation of the addition intermediate. masterorganicchemistry.com

    Studies have shown that O-H bond homolysis in fluorophenols can enable nucleophilic aromatic substitution by creating a transient phenoxyl radical. This radical acts as a powerful electron-withdrawing group, significantly lowering the activation barrier for nucleophilic attack. osti.gov This strategy has been successfully employed for the substitution of fluorophenols with various nucleophiles. osti.gov

    Transformations Involving the Phenolic Hydroxyl Group

    The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations. Its acidity is enhanced by the electron-withdrawing effects of the adjacent fluorine atom and the para-difluoromethoxy group.

    Common reactions involving the phenolic hydroxyl group include:

    O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.

    Oxidation: Under specific conditions, the phenol (B47542) can be oxidized to form quinone-type structures.

    Substitution: The hydroxyl group itself can be displaced in certain reactions, although this is less common than reactions involving the aromatic ring.

    Reactions at the Difluoromethoxy Moiety

    The difluoromethoxy group (-OCF₂H) is generally considered to be metabolically stable, making it a desirable feature in many pharmaceutical and agrochemical compounds. nih.govnih.gov This stability is attributed to the strength of the carbon-fluorine bonds. However, the hydrogen atom of the difluoromethoxy group can participate in hydrogen bonding, which can influence the molecule's physical and biological properties. nih.govresearchgate.net

    The introduction of the difluoromethoxy group onto a phenolic ring is often achieved through the reaction of a phenol with a difluoromethylating agent, such as a difluorocarbene precursor, in the presence of a base. sci-hub.se Visible light photoredox catalysis has also emerged as a mild and efficient method for generating difluorocarbene for O-difluoromethylation reactions. nih.gov

    Kinetic and Thermodynamic Parameters of Key Reactions

    The kinetics and thermodynamics of reactions involving phenols have been studied extensively. For instance, the reaction of phenols with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph•) has been investigated to determine kinetic and thermodynamic parameters. rsc.orgnih.gov These studies provide insights into the reaction mechanisms and the influence of substituents on reactivity.

    The rate of nucleophilic aromatic substitution is influenced by the electronic properties of the substituents. Hammett analysis can be used to correlate reaction rates with substituent constants, providing a quantitative measure of the electronic effects. osti.gov For the homolysis-enabled NAS of fluorophenols, computational studies have shown that the formation of the phenoxyl radical intermediate lowers the kinetic barrier for nucleophilic substitution by a significant margin. osti.gov

    Photochemical and Electrochemical Reactivity

    The photochemical reactivity of halogenated phenols has been a subject of interest, particularly in the context of environmental degradation. Studies on related compounds, such as 2,4,6-trichlorophenol, have shown that they can undergo photochemical decomposition in the presence of reactive oxygen species like the superoxide (B77818) anion radical (O₂•⁻). nih.gov This process can involve reductive dechlorination and the formation of various degradation products. nih.gov The second-order rate constants for such reactions can be determined using techniques like laser flash photolysis. nih.gov

    Visible light photoredox catalysis has been utilized for various transformations involving fluorinated compounds, including the synthesis of difluoromethyl ethers. nih.gov These methods offer milder reaction conditions compared to traditional approaches. The electrochemical properties of phenols are also well-documented, with the phenolic hydroxyl group being susceptible to oxidation at an electrode surface. The presence of electron-withdrawing groups like fluorine and difluoromethoxy would be expected to increase the oxidation potential of this compound compared to unsubstituted phenol.

    Utilization of 4 Difluoromethoxy 2 Fluorophenol As a Precursor in Advanced Chemical Synthesis

    Synthesis of Functional Molecules for Materials Science

    The distinct substitution pattern of 4-(Difluoromethoxy)-2-fluorophenol makes it a compelling starting material for the synthesis of novel functional molecules with applications in materials science, particularly in the development of specialized polymers, liquid crystals, and dyes. The introduction of fluorine-containing moieties into organic materials can significantly influence their properties, including thermal stability, solubility, and electronic characteristics.

    While direct examples of the use of this compound in the synthesis of specialized polymers are not extensively documented in publicly available literature, the broader class of fluorinated phenols is recognized for its role in creating high-performance polymers. For instance, fluorinated phenols are used to functionalize materials like graphene oxide, enhancing the properties of epoxy resin coatings. multichemexports.com The unique electronic nature of the difluoromethoxy group in this compound could offer advantages in the design of polymers with tailored dielectric properties or enhanced resistance to chemical degradation.

    In the field of liquid crystals, the incorporation of fluorine atoms is a well-established strategy for tuning key parameters such as dielectric anisotropy and birefringence. rsc.orgbeilstein-journals.orgnih.gov Research has demonstrated the synthesis of liquid crystalline materials containing 2,3-difluorophenyl units, which exhibit desirable mesomorphic properties. rsc.org Although specific studies detailing the use of this compound as a direct precursor for liquid crystals are not prominent, its structural similarity to known fluorinated mesogens suggests its potential as a valuable building block in the design of new liquid crystalline compounds with specific electro-optical properties. The synthesis of four-ring fluorinated liquid crystals with a trifluoromethyl group has also been reported, highlighting the importance of fluorine substitution in this area. figshare.com

    The synthesis of dyes is another area where fluorinated precursors can offer significant advantages. The electronic properties of the aromatic ring in this compound can be strategically utilized in the design of chromophores with specific absorption and emission characteristics. While the direct synthesis of dyes from this specific phenol (B47542) is not widely reported, the general principles of dye synthesis suggest its potential as a precursor for creating novel colorants with enhanced stability and performance.

    Role as a Key Intermediate in the Synthesis of Agrochemical Research Compounds

    The introduction of fluorine atoms into active molecules is a prevalent strategy in the agrochemical industry to enhance efficacy, metabolic stability, and bioavailability. researchgate.netnih.gov Fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. researchgate.net this compound, with its unique combination of fluorine substituents, serves as a valuable intermediate in the synthesis of novel agrochemical research compounds.

    The difluoromethoxy group, in particular, is a key feature in several commercial agrochemicals. While direct synthetic pathways starting from this compound are often proprietary, the structural motif is present in various herbicidal compounds. For example, related fluorophenol derivatives are crucial intermediates in the synthesis of pesticidally active compounds. multichemexports.com The presence of both a fluorine atom and a difluoromethoxy group on the phenol ring allows for diverse chemical modifications, enabling the exploration of a wide range of potential agrochemical candidates.

    Research in the field of fluorine-containing agrochemicals is extensive, with a significant number of new compounds containing fluorine being developed annually. nih.gov The unique physicochemical properties conferred by the fluorine substituents in this compound, such as altered lipophilicity and electronic effects, can lead to compounds with improved target interaction and environmental profiles.

    Table 1: Examples of Fluorinated Moieties in Agrochemicals

    Fluorinated MoietyExample Agrochemical ClassReference
    Aryl-FHerbicides, Fungicides researchgate.net
    Aryl-CF3Herbicides, Insecticides researchgate.net
    Aryl-OCF3Herbicides researchgate.net

    Building Block for Ligands in Organometallic Chemistry

    In the realm of organometallic chemistry, the design of ligands plays a crucial role in controlling the reactivity and catalytic activity of metal centers. The electronic and steric properties of a ligand can be finely tuned to achieve desired catalytic outcomes. This compound presents an interesting scaffold for the synthesis of novel ligands due to the electron-withdrawing nature of its fluorine substituents.

    The phenolic hydroxyl group of this compound can be readily derivatized to introduce coordinating moieties, such as phosphines, amines, or ethers, which can then bind to a metal center. The fluorine atoms on the aromatic ring can influence the electron density at the coordinating atom, thereby modulating the ligand's donor-acceptor properties. This, in turn, can impact the stability and catalytic performance of the resulting organometallic complex.

    While specific examples of ligands derived from this compound are not extensively reported in the literature, the principles of ligand design suggest its potential utility. The synthesis of organometallic complexes often involves the use of functionalized aromatic precursors. The unique electronic signature of this fluorinated phenol could lead to the development of catalysts with novel reactivity or selectivity in a variety of organic transformations.

    Derivatization for Probe Molecules in Chemical Biology (non-human, mechanistic)

    Chemical probes are essential tools for dissecting complex biological processes at a molecular level. The design of effective probes often requires the incorporation of specific functionalities that allow for detection, imaging, or interaction with biological targets. The structure of this compound offers a platform for the synthesis of such specialized molecules for non-human, mechanistic studies in chemical biology.

    The phenolic hydroxyl group provides a convenient handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin tags, or photoaffinity labels. The fluorinated aromatic ring can serve as a core scaffold that can be further functionalized to create molecules with specific binding properties for proteins or other biomolecules. The metabolic stability often conferred by fluorine substitution can be an advantageous feature for probes used in complex biological environments.

    While the direct application of this compound in the synthesis of chemical biology probes is not yet widely documented, the principles of probe design and the known reactivity of phenols suggest its potential in this area. The ability to systematically modify the structure of this precursor would allow for the generation of a library of probe molecules to investigate a variety of biological questions.

    Mechanistic Biological Investigations of 4 Difluoromethoxy 2 Fluorophenol and Its Derivatives in Vitro and in Silico Models, Excluding Human Clinical

    Enzyme Binding and Inhibition Kinetics

    While direct and extensive research on 4-(Difluoromethoxy)-2-fluorophenol's enzyme inhibition profile is limited, the broader class of fluorinated phenols and diphenyl ethers has been a subject of investigation. These studies provide a foundational understanding of how the introduction of fluorine can influence enzyme interactions. For instance, fluorination is a known strategy in the design of enzyme inhibitors, where the high electronegativity of fluorine can lead to stabilized "transition state analogue" complexes with target enzymes. nih.gov

    Polybrominated diphenyl ethers isolated from marine sponges have demonstrated inhibitory activity against enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and 15-lipoxygenase, suggesting that the core phenyl ether structure can serve as a scaffold for enzyme inhibitors. nih.gov Furthermore, the inclusion of fluorine can significantly alter the binding affinity and inhibitory potency. For example, in the development of inhibitors for influenza A virus nucleoprotein, the replacement of a trifluoromethyl group with a hydrogen atom resulted in a complete loss of antiviral activity, underscoring the critical role of fluorine in the molecule's biological function.

    A positional isomer, 4-(Difluoromethoxy)-3-fluorophenol, has been noted to inhibit β-secretase (BACE1), an enzyme implicated in the formation of amyloid plaques in Alzheimer's disease. This finding suggests that difluoromethoxy-substituted fluorophenols may have the potential to interact with and inhibit specific enzymes, although direct evidence for the 2-fluoro isomer is not yet available.

    Receptor Interaction Studies

    Currently, there is a lack of specific in vitro or computational docking studies focused on the interaction of this compound with specific receptor types. The exploration of its receptor binding profile remains a potential area for future research.

    Modulation of Biochemical Pathways in Isolated Cell-Free Systems

    Investigations into the direct effects of this compound on biochemical pathways in cell-free systems are not extensively documented. However, research on a closely related isomer, 4-(Difluoromethoxy)-3-fluorophenol, has shown that it can inhibit the phosphorylation of Smad2/3. This protein is a key component in the transforming growth factor-beta (TGF-β) signaling pathway, which is centrally involved in processes such as cell growth, differentiation, and extracellular matrix production. Inhibition of Smad2/3 phosphorylation can disrupt this pathway, which has been linked to anti-fibrotic effects in certain disease models. This suggests that difluoromethoxy-substituted fluorophenols could potentially modulate critical signaling cascades, though further studies are needed to confirm if this compound shares this activity.

    Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

    The structure-activity relationship (SAR) for fluorinated phenols and their derivatives is a field of active study. The introduction of fluorine atoms to a phenolic ring can significantly impact its electronic properties, acidity, and metabolic stability, all of which are crucial for molecular interactions.

    The difluoromethoxy group (–OCF₂H) is of particular interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups. Its presence can enhance a molecule's binding affinity to biological targets.

    In the context of enzyme inhibition, the position of the fluorine substituent on the phenol (B47542) ring is critical. As seen with the isomer 4-(Difluoromethoxy)-3-fluorophenol and its activity against BACE1, the specific arrangement of the difluoromethoxy and fluoro groups dictates the compound's biological activity. This highlights the importance of precise structural modifications in designing potent and selective inhibitors.

    General studies on enzyme inhibition by fluoro compounds have shown that α-fluorination can destabilize onium species, affecting the rates of enzymatic reactions. nih.gov This principle is utilized in the design of "suicide substrates" where the fluorinated compound is processed by the enzyme to form a reactive species that irreversibly inhibits it. nih.gov

    While a detailed SAR for this compound is yet to be established, the existing knowledge on related fluorinated compounds provides a strong basis for future investigations into how its unique structural features govern its interactions with biological macromolecules.

    Future Research Directions and Emerging Opportunities for 4 Difluoromethoxy 2 Fluorophenol

    Innovations in Green and Sustainable Synthesis of Fluorinated Phenols

    The future synthesis of 4-(Difluoromethoxy)-2-fluorophenol and related compounds is increasingly guided by the principles of green and sustainable chemistry, aiming to reduce environmental impact and enhance safety. Traditional fluorination methods often rely on hazardous reagents and harsh conditions. However, emerging research points toward more eco-friendly alternatives. numberanalytics.com Innovations are focused on several key areas, including the development of novel fluorinating agents and the use of alternative energy sources to drive reactions.

    Future synthetic strategies are expected to move away from conventional methods towards processes that minimize waste and energy consumption. rsc.org Key emerging techniques include:

    Electrochemical Fluorination : This method utilizes electrochemical cells to introduce fluorine into organic molecules, which can eliminate the need for harsh and toxic fluorinating agents. numberanalytics.com

    Photochemical Fluorination : By using light to initiate fluorination reactions, this technique can reduce the reliance on toxic reagents and minimize the generation of hazardous waste. numberanalytics.com

    Biocatalytic Fluorination : A highly promising and sustainable approach involves the use of enzymes to catalyze fluorination reactions. numberanalytics.com This method offers high selectivity and operates under mild conditions, representing a significant step towards environmentally benign synthesis of complex organofluorines. rsc.org The study of naturally occurring organofluorines and the enzymes responsible for their production is guiding efforts to engineer biosynthetic pathways for creating site-selectively fluorinated products. rsc.org

    Recent breakthroughs in green chemistry, such as the development of safe and low-cost methods for synthesizing sulfonyl fluorides from readily available materials with non-toxic byproducts, highlight the broader trend in organofluorine chemistry towards sustainability. eurekalert.orgsciencedaily.com These principles are directly applicable to the synthesis of fluorinated phenols, pushing for processes that are not only efficient but also environmentally responsible. eurekalert.orgsciencedaily.com

    Table 1: Emerging Green Synthesis Techniques for Fluorinated Compounds

    Technique Principle Advantages
    Electrochemical Fluorination Uses electricity to drive fluorination reactions in electrochemical cells. Avoids harsh chemical fluorinating agents.
    Photochemical Fluorination Employs light to initiate fluorination, often with a photocatalyst. Reduces need for toxic reagents and minimizes waste. numberanalytics.com
    Biocatalytic Fluorination Utilizes enzymes to catalyze the formation of carbon-fluorine bonds. High selectivity, mild reaction conditions, sustainable. numberanalytics.comrsc.org
    Deep Eutectic Solvents Using alternative, biodegradable solvents to replace volatile organic compounds. Reduces environmental impact from hazardous solvents. elsevierpure.com

    Exploiting Novel Reactivity for Complex Molecule Construction

    The unique electronic properties imparted by the difluoromethoxy and fluoro substituents make this compound a valuable building block for the synthesis of more complex molecules. Future research will focus on exploiting its reactivity in novel ways to construct sophisticated molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science.

    The phenol (B47542) functional group itself is a versatile handle for a variety of chemical transformations. Furthermore, the presence of fluorine atoms can modulate the reactivity of the aromatic ring. A key area of opportunity lies in converting this compound into other functional intermediates. For instance, its derivatives, such as 4-(Difluoromethoxy)-2-fluorobenzeneboronic acid pinacol (B44631) ester , serve as critical coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). thermofisher.com This allows for the straightforward installation of the 4-(difluoromethoxy)-2-fluorophenyl moiety into a wide range of molecular scaffolds.

    Similarly, derivatives like 4-(Difluoromethoxy)-2-fluorobenzaldehyde provide a carbonyl group that can participate in numerous carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and reductive aminations, further expanding its utility in synthetic chemistry. sigmaaldrich.com The development of one-pot strategies that utilize phenols as nucleophiles for the construction of complex heterocyclic systems, such as BODIPY dyes, demonstrates the potential for streamlining synthetic pathways. acs.org Future work will likely explore the direct C-H functionalization of the phenolic ring, a strategy that offers atom economy by avoiding the pre-functionalization of substrates.

    Advanced Computational Modeling for Predictive Chemistry

    Advanced computational modeling is poised to become an indispensable tool in exploring the chemical space of this compound and predicting its properties and reactivity. Techniques such as Density Functional Theory (DFT) are powerful for understanding the intricate details of molecular structure and behavior. nih.gov

    For fluorinated molecules, computational studies can provide deep insights into:

    Conformational Analysis : Predicting the stable conformations of the molecule, which is crucial for understanding its interactions with biological targets or its packing in solid-state materials.

    Noncovalent Interactions : Fluorine atoms are known to participate in unique noncovalent interactions, such as hydrogen bonds and halogen bonds. Computational methods can visualize and quantify these interactions, which govern molecular recognition and self-assembly processes. nih.gov

    Reactivity Prediction : Modeling reaction pathways can help in understanding the regioselectivity and stereoselectivity of chemical transformations, guiding the design of more efficient synthetic routes.

    Property Prediction : Physicochemical properties, such as acidity (pKa), redox potential, and spectroscopic characteristics, can be calculated. For example, computational tools can predict the collision cross-section (CCS) values of ions, which is useful in mass spectrometry-based analysis. uni.lu

    By applying all-atom simulations and coarse-grained models, researchers can simulate the behavior of this compound in complex environments, such as in solution or at interfaces with other materials. nih.gov This predictive power accelerates the discovery process by allowing for the in-silico screening of potential applications before undertaking extensive experimental work.

    Exploration of New Applications in Specialized Materials and Probes

    The distinct properties conferred by the difluoromethoxy and fluoro groups make this compound an attractive scaffold for the development of specialized materials and functional chemical probes. The future in this area lies in harnessing these properties to create novel technologies.

    One of the most promising avenues is the incorporation of this moiety into fluorescent probes. The 2-phenylbenzoxazole (B188899) scaffold, for example, is a well-known fluorophore, and derivatives have been developed as multifunctional tools that combine biological activity with fluorescent properties for imaging. mdpi.com By analogy, the this compound unit could be integrated into similar systems to fine-tune their photophysical properties, such as emission wavelength and quantum yield, for applications in bio-imaging and diagnostics. The synthesis of advanced dyes, such as BODIPY dyes, which can be used for photoactivation imaging and as photocages for drug delivery, often involves phenolic precursors. acs.org This highlights a potential application for this compound in creating photo-responsive tools for biology. acs.org

    Beyond molecular probes, there is significant potential in materials science. The introduction of fluorine often enhances the thermal stability, chemical resistance, and specific electronic properties of polymers. numberanalytics.com Therefore, this compound could serve as a key monomer or additive in the synthesis of advanced polymers and fluorinated nanomaterials with tailored properties for specialized applications, ranging from electronics to high-performance coatings. numberanalytics.com The development of sensors for environmental monitoring, such as the electrochemical detection of pollutants, is another area where derivatives of this phenol could find use. elsevierpure.com

    Table 2: Potential Future Applications of this compound Derivatives

    Application Area Specific Use Rationale
    Molecular Probes Fluorescent probes for bio-imaging Incorporation into fluorophore scaffolds (e.g., benzoxazoles, BODIPY dyes) to modulate photophysical properties. acs.orgmdpi.com
    Photo-therapeutics Photo-responsive drug delivery systems Use as a precursor for photocages that release active molecules upon light irradiation. acs.org
    Advanced Polymers Monomer for high-performance plastics Fluorine content can enhance thermal stability, chemical resistance, and hydrophobicity. numberanalytics.com
    Sensors Chemical sensors for environmental monitoring Functionalized derivatives could be used as the active material in electrochemical or optical sensors. elsevierpure.com

    Q & A

    Q. What are the recommended synthetic routes for 4-(Difluoromethoxy)-2-fluorophenol, and how can reaction conditions be optimized?

    • Methodological Answer : The compound can be synthesized via difluoromethylation of 2-fluorophenol derivatives . A validated approach involves reacting 1-(3-chloro-4-hydroxyphenyl)ethanone with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate (Cs₂CO₃) as a base in DMF at 80–100°C . Gas evolution during the reaction necessitates an oil bubbler for safety. Optimization includes:
    • Temperature control : Maintaining 90–100°C ensures efficient substitution while minimizing side reactions.
    • Catalyst loading : A 1:1.2 molar ratio of phenol precursor to difluoromethylating agent improves yield.
    • Purification : Column chromatography (hexanes/ethyl acetate) isolates the product with >95% purity .

    Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

    • Methodological Answer :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and difluoromethoxy groups (δ 4.8–5.2 ppm, split due to coupling with fluorine). The 2-fluoro substituent causes deshielding of adjacent protons .
    • FT-IR : Confirm O–H stretch (~3200 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 188.13 (C₇H₅F₃O₂) with isotopic patterns consistent with fluorine .
    • Melting Point : Compare observed values (estimated 165–171°C) to analogs like 4-(Difluoromethoxy)benzoic acid (mp 169–171°C) .

    Advanced Research Questions

    Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound under varying catalytic conditions?

    • Methodological Answer : The difluoromethoxy group enhances electron-withdrawing effects , activating the aromatic ring for nucleophilic substitution. Key mechanisms include:
    • Oxidative Pathways : Iodine/DMSO systems oxidize the acetophenone moiety to arylglyoxal intermediates, enabling C–C bond formation .
    • Catalytic Fluorine Displacement : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces the 2-fluoro group with aryl/heteroaryl boronic acids. Use of Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C achieves >80% yield .
    • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., deprotonation of the phenolic OH group) .

    Q. How does the difluoromethoxy group influence the electronic properties and reactivity of this compound compared to non-fluorinated analogs?

    • Methodological Answer :
    • Computational Analysis : DFT calculations (B3LYP/6-311+G**) reveal:
    • Increased electrophilicity at the para position (Mulliken charge: +0.32 vs. +0.18 in methoxy analogs).
    • Reduced HOMO-LUMO gap (5.8 eV vs. 6.5 eV for methoxy derivatives), enhancing reactivity in charge-transfer reactions .
    • Experimental Data :
    • Solubility : Higher solubility in polar aprotic solvents (DMSO, DMF) due to fluorine’s inductive effect .
    • Acidity : pKa ~8.2 (vs. pKa ~9.5 for methoxy analogs), facilitating deprotonation in basic conditions .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(Difluoromethoxy)-2-fluorophenol
    Reactant of Route 2
    Reactant of Route 2
    4-(Difluoromethoxy)-2-fluorophenol

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.